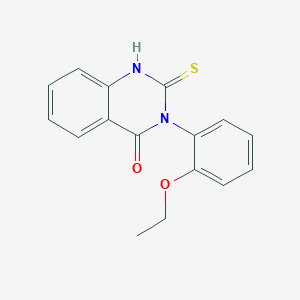

3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one

描述

3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiol reagent, such as thiourea or sodium hydrosulfide, to introduce the mercapto group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.

化学反应分析

Oxidation Reactions

The mercapto group undergoes oxidation to form sulfoxide or sulfone derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, acidic | Sulfoxide derivative | |

| m-CPBA | Dichloromethane, 0–25°C | Sulfone derivative | |

| KMnO₄ | Aqueous, basic pH | Sulfonic acid derivative |

Mechanistic Insight :

-

Oxidation with H₂O₂ proceeds via a radical mechanism, forming sulfoxide intermediates.

-

Stronger oxidants like m-CPBA or KMnO₄ lead to complete oxidation to sulfones or sulfonic acids.

Reduction Reactions

The quinazolinone core is reduced under specific conditions to yield dihydroquinazolinones:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Dihydroquinazolinone | |

| LiAlH₄ | Dry THF, 0°C | Fully reduced tetrahydro derivative |

Key Observation :

Reduction selectively targets the carbonyl group of the quinazolinone ring, preserving the ethoxy-phenyl and mercapto substituents .

a) Electrophilic Substitution

The ethoxy-phenyl group undergoes halogenation or nitration:

| Reagent | Position | Product | Reference |

|---|---|---|---|

| Cl₂ (FeCl₃) | Para to OEt | 3-(2-Ethoxy-4-chloro-phenyl) derivative | |

| HNO₃ (H₂SO₄) | Meta to OEt | Nitro-substituted derivative |

b) Nucleophilic Substitution

The mercapto group reacts with alkyl halides or acyl chlorides:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Ethyl bromoacetate | Thioester (R-S-CO-OEt) | Intermediate for hydrazide synthesis | |

| Benzyl chloride | Thioether (R-S-Bn) | Antimicrobial agent precursor |

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

Example Pathway :

-

Alkylation : Ethyl bromoacetate reacts with the mercapto group to form an ester .

-

Hydrazinolysis : The ester intermediate reacts with hydrazine to yield hydrazide derivatives .

Complexation with Metals

The mercapto group acts as a ligand for transition metals, forming coordination complexes:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Cu(II)-quinazolinone complex | Catalytic studies | |

| AgNO₃ | Ag(I)-thiolate complex | Antimicrobial research |

Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMF.

Research Implications

-

Drug Development : Thioester and hydrazide derivatives show promise as kinase inhibitors (e.g., CDK2, EGFR) .

-

Material Science : Metal complexes are explored for catalytic and electronic applications.

-

Synthetic Chemistry : The compound serves as a scaffold for synthesizing polycyclic heteroaromatics .

科学研究应用

3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-(2-Methoxy-phenyl)-2-mercapto-3H-quinazolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

3-(2-Hydroxy-phenyl)-2-mercapto-3H-quinazolin-4-one: Contains a hydroxy group instead of an ethoxy group.

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one: Features a chloro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.

生物活性

3-(2-Ethoxy-phenyl)-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. This article focuses on the biological activity of this specific compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound this compound can be represented by the following chemical formula:

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, a series of quinazolinone derivatives were tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | MCF-7 | 10 |

| A2 | PC3 | 10 |

| A5 | HT-29 | 12 |

The compound this compound has shown promising results in inhibiting cell proliferation in a dose-dependent manner against several cancer types, including breast and prostate cancers .

The mechanisms by which quinazolinone derivatives exert their cytotoxic effects often involve inhibition of key protein kinases. For example, studies have shown that these compounds can inhibit cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), which are critical in regulating cell cycle progression and cancer cell survival.

Molecular docking studies revealed that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR. Such interactions suggest that this compound may effectively disrupt signaling pathways essential for tumor growth .

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have demonstrated antimicrobial activity. Research indicates that certain quinazolinones possess inhibitory effects against various bacterial strains, including MRSA and Candida albicans. For instance, minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 0.98 μg/mL against MRSA .

Case Studies

- Cytotoxicity in Breast Cancer Cells : A study tested the compound's efficacy against MCF-7 cells, revealing significant growth inhibition with an IC50 value indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent.

属性

IUPAC Name |

3-(2-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-14-10-6-5-9-13(14)18-15(19)11-7-3-4-8-12(11)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNUCCXLLRXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366814 | |

| Record name | 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-61-9 | |

| Record name | 3-(2-Ethoxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。